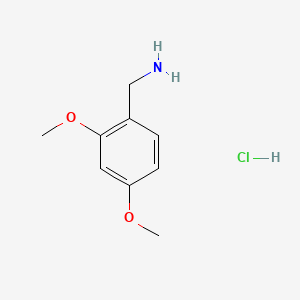

2,4-Dimethoxybenzylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4-dimethoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-11-8-4-3-7(6-10)9(5-8)12-2;/h3-5H,6,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOWSAVFSCSBMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174870 | |

| Record name | 2,4-Dimethoxybenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20781-21-9 | |

| Record name | Benzenemethanamine, 2,4-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20781-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethoxybenzylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020781219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethoxybenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethoxybenzylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Dimethoxybenzylamine hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2,4-Dimethoxybenzylamine Hydrochloride

Introduction

This compound is a versatile and valuable building block in modern organic and medicinal chemistry. Its unique electronic and steric properties, conferred by the dimethoxy-substituted phenyl ring, make it an important intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals and research chemicals. This guide provides an in-depth exploration of the core chemical properties, synthesis, analytical characterization, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring a practical and scientifically rigorous resource.

Physicochemical and Structural Properties

This compound is the salt form of the free base, 2,4-dimethoxybenzylamine. The hydrochloride form is typically a light yellow to yellow solid powder, which enhances its stability and ease of handling compared to the free base, which is an air-sensitive liquid.[1][2] The presence of the electron-donating methoxy groups on the aromatic ring at positions 2 and 4 significantly influences the molecule's reactivity and biological interactions.

Core Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 20781-21-9 | [1][3][4] |

| Molecular Formula | C₉H₁₃NO₂·HCl | |

| Molecular Weight | 203.67 g/mol | [3][5] |

| Appearance | Light yellow to yellow solid powder | [1] |

| Melting Point | 188-190 °C | [1] |

| Purity | Typically ≥97-98% | [3] |

| Storage | Store at room temperature or under inert gas at 2–8 °C for the free base. | [2] |

| SMILES | COC1=CC(OC)=C(CN)C=C1.Cl | [3] |

| InChIKey | KJOWSAVFSCSBMZ-UHFFFAOYSA-N | [6][7] |

Synthesis and Purification

The synthesis of 2,4-dimethoxybenzylamine can be approached through several routes, most commonly via the reduction of 2,4-dimethoxybenzonitrile or the reductive amination of 2,4-dimethoxybenzaldehyde. The hydrochloride salt is then readily formed by treating the free amine with hydrochloric acid.

Synthetic Pathway Overview

A prevalent and scalable method involves the reduction of the corresponding nitrile, which can be prepared from 2,4-dimethoxybenzaldehyde. This approach is often favored due to the high yields and purity of the resulting amine.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis via Nitrile Reduction

This protocol details the synthesis of the free base, which is then converted to the hydrochloride salt.

Step 1: Reduction of 2,4-Dimethoxybenzonitrile

-

Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon). This is critical as the reducing agents are moisture-sensitive.

-

Reagent Addition: To the flask, add sodium borohydride (NaBH₄) and tetrahydrofuran (THF). The nitrile, 2,4-dimethoxybenzonitrile, is dissolved in THF and added to the dropping funnel.

-

Reaction: The nitrile solution is added dropwise to the stirred suspension of NaBH₄ in THF. Following the addition, boron trifluoride diethyl etherate (BF₃·OEt₂) is added slowly. The etherate acts as a Lewis acid to activate the borohydride, making it a more potent reducing agent for the nitrile group.[2][8]

-

Reflux: The reaction mixture is heated to reflux and maintained for several hours to ensure complete conversion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After cooling to room temperature, the reaction is carefully quenched by the slow addition of aqueous acid (e.g., 2M HCl) to neutralize excess reducing agent.

-

Work-up: The mixture is basified (e.g., with 1N NaOH) and extracted with an organic solvent like ethyl acetate.[9] The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,4-dimethoxybenzylamine as an oil.[9]

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude 2,4-dimethoxybenzylamine oil in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

-

Precipitation: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) to the stirred amine solution. The hydrochloride salt will precipitate out of the solution as a solid.

-

Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold diethyl ether to remove any soluble impurities, and dried under vacuum. For higher purity, recrystallization from a solvent system like ethanol/ether can be performed.

Chemical Reactivity and Core Applications

The utility of this compound stems from the reactivity of both its primary amine group and the electron-rich aromatic ring.

Reactivity Profile

-

Amine Group: As a primary amine, it readily undergoes N-acylation, N-alkylation, and condensation reactions with aldehydes and ketones to form Schiff bases. This reactivity is fundamental to its role as a nucleophile.[10]

-

Aromatic Ring: The two methoxy groups are strong activating, ortho-, para-directing groups for electrophilic aromatic substitution. This enhanced nucleophilicity of the ring allows it to participate in reactions where substitution at the 5-position is desired.

Key Applications in Synthesis

Its bifunctional nature makes it a cornerstone in the synthesis of various bioactive molecules.

-

Pharmaceutical Intermediates: It is a key intermediate in synthesizing drugs, particularly those targeting neurological disorders and the central nervous system.

-

Heterocyclic Chemistry: It serves as an ammonia equivalent in multicomponent reactions, such as the Ugi reaction, to create complex heterocyclic scaffolds like 2,4,5-trisubstituted oxazoles.[2][10]

-

Natural Product Synthesis: The compound has been utilized in the total synthesis of antibacterial nucleoside natural products, such as (-)-muraymycin D2.[8][10]

-

Antiviral Agents: It is a building block in the development of novel anti-HIV-1 agents.[8][10]

-

Biochemical Research: Researchers use it to investigate enzyme interactions and metabolic pathways. It has been studied as a substrate for glutathione reductase.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of this compound. The primary techniques are NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Analytical Workflow

Caption: Standard analytical workflow for compound characterization.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the molecular structure. Spectra are typically run in solvents like DMSO-d₆.[6]

| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR |

| Chemical Shift (ppm) | Assignment |

| ~8.4 (br s) | -NH₃⁺ |

| ~7.3 (d) | Ar-H |

| ~6.6 (m) | Ar-H |

| ~4.0 (s) | -CH₂- |

| ~3.8 (s) | -OCH₃ |

| ~3.7 (s) | -OCH₃ |

(Note: Approximate chemical shifts are compiled from typical values and available spectral data. Actual values may vary slightly.)[5][6][7]

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-2800 | N-H stretch (amine salt), C-H stretch (aromatic & aliphatic) |

| ~1610, 1510 | C=C stretch (aromatic ring) |

| ~1250, 1030 | C-O stretch (aryl ether) |

(Source: Compiled from typical functional group frequencies and available data.)[11][12]

Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the free base after the loss of HCl.

| m/z Value | Assignment |

| 167 | [M]⁺ (Molecular ion of the free base) |

| 152 | [M - CH₃]⁺ |

| 136 | [M - OCH₃]⁺ |

(Source: Compiled from available spectral data.)[11][12]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

Hazard Identification

This compound is classified as an irritant. The free base is corrosive.[10][11]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5] For the free base: H314 (Causes severe skin burns and eye damage).[11][13]

-

Signal Word: Warning (for hydrochloride), Danger (for free base).[5][11][13]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[14][15]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (EN 166).[14][15]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[14][15]

-

Respiratory Protection: Not typically required under normal use with adequate ventilation. For large quantities or emergencies, use an approved respirator.[14]

-

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16]

-

Incompatibilities: Keep away from strong oxidizing agents.[15]

Conclusion

This compound is a fundamentally important reagent whose value is derived from its well-defined physicochemical properties and predictable reactivity. Its role as a versatile synthetic intermediate is firmly established in pharmaceutical development and complex organic synthesis. This guide has provided a comprehensive technical overview, from synthesis and characterization to safe handling, grounded in authoritative data. By understanding the causality behind its reactivity and the protocols for its use, researchers can effectively leverage this compound to advance their scientific and developmental objectives.

References

-

PrepChem.com. (n.d.). Synthesis of 2,4-dimethoxybenzylamine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved from [Link]

-

LookChem. (n.d.). Cas 20781-20-8, 2,4-Dimethoxybenzylamine. Retrieved from [Link]

-

SLS. (n.d.). 2,4-Dimethoxybenzylamine, 98%. Sigma-Aldrich. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethoxybenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2012). CN102311351A - Synthesis method of 2, 4-dimethoxybenzylamine.

Sources

- 1. This compound CAS#: 20781-21-9 [m.chemicalbook.com]

- 2. Cas 20781-20-8,2,4-Dimethoxybenzylamine | lookchem [lookchem.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C9H14ClNO2 | CID 3084343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(20781-21-9) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. prepchem.com [prepchem.com]

- 10. 2,4-ジメトキシベンジルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 2,4-Dimethoxybenzylamine | C9H13NO2 | CID 597250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound(20781-21-9) MS spectrum [chemicalbook.com]

- 13. 2,4-Dimethoxybenzylamine | 20781-20-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. chemicalbook.com [chemicalbook.com]

2,4-Dimethoxybenzylamine hydrochloride CAS number 20781-21-9

An In-Depth Technical Guide to 2,4-Dimethoxybenzylamine Hydrochloride (CAS 20781-21-9)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound (CAS No. 20781-21-9), a versatile reagent pivotal in synthetic organic chemistry and pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven applications, emphasizing the causality behind its utility and established protocols.

Core Compound Profile and Physicochemical Properties

This compound is the salt form of 2,4-dimethoxybenzylamine (DMB-amine). The presence of two electron-donating methoxy groups on the benzene ring at the ortho and para positions significantly influences its chemical reactivity, making it a valuable building block and a precursor to one of the most useful amine-protecting groups in multi-step synthesis.[1][2] Its hydrochloride form enhances stability and simplifies handling compared to the free base, which is an oil.[3]

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| CAS Number | 20781-21-9 | [1][4][5][6] |

| Molecular Formula | C₉H₁₄ClNO₂ | [4][5][6] |

| Molecular Weight | 203.67 g/mol | [1][4][5] |

| IUPAC Name | (2,4-dimethoxyphenyl)methanamine;hydrochloride | [5] |

| Synonyms | Benzenemethanamine, 2,4-dimethoxy-, hydrochloride | [4][5] |

| Melting Point | 188-190 °C | [1] |

| Appearance | Light brown powder/solid | [7] |

| Purity | Typically ≥97% | [1][8] |

| Storage | Store at room temperature | [1][4] |

Synthesis and Preparation

The synthesis of 2,4-dimethoxybenzylamine and its hydrochloride salt can be achieved through several established routes. The choice of method often depends on the starting materials' availability and the desired scale of production.

Reductive Amination or Reduction of Precursors

A common laboratory-scale synthesis involves the reduction of 2,4-dimethoxybenzonitrile. This approach leverages powerful reducing agents to convert the nitrile functional group into a primary amine.[9][10][11]

Caption: Synthesis of DMB-amine via reduction of the corresponding benzonitrile.

Synthesis from m-Dimethoxybenzene

An alternative industrial approach starts with the widely available m-dimethoxybenzene. The synthesis proceeds in two main steps: chloromethylation followed by amination.[12]

-

Chloromethylation: m-Dimethoxybenzene undergoes chloromethylation to form the intermediate 2,4-dimethoxybenzyl chloride. This reaction is typically performed in a two-phase system using a phase-transfer catalyst to enhance yield and selectivity.[12]

-

Amination: The resulting benzyl chloride is then reacted with an amine source, such as urotropine (hexamethenetetramine) in what is known as the Delepine reaction, to yield the final 2,4-dimethoxybenzylamine.[12]

Laboratory Protocol: Liberation of the Free Base

The hydrochloride salt is the commercially supplied form. For many synthetic applications, the free amine is required. The following protocol describes the standard procedure for its liberation.

Protocol 1: Free Base Extraction

-

Dissolution: Dissolve 12.0 g of this compound in 100 mL of a 1N sodium hydroxide (NaOH) solution in a separatory funnel.[3]

-

Extraction: Extract the aqueous mixture with 125 mL of ethyl acetate. The amine will partition into the organic layer.

-

Separation & Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

-

Concentration: Filter off the drying agent and remove the ethyl acetate solvent under reduced pressure (e.g., using a rotary evaporator).

-

Result: The procedure yields approximately 10.2 g of 2,4-dimethoxybenzylamine as an oil.[3]

Core Application: The DMB Protecting Group in Synthesis

The primary utility of 2,4-dimethoxybenzylamine in advanced organic synthesis is as a precursor to the 2,4-dimethoxybenzyl (DMB) protecting group for primary and secondary amines.[13] The DMB group is prized for its stability under a wide range of non-acidic conditions and its facile removal under mild acidic or oxidative conditions.

Mechanism and Rationale

The electron-rich nature of the DMB aromatic ring, due to the two methoxy substituents, is the key to its function. These groups destabilize the benzylic cation upon protonation, making the C-N bond highly susceptible to cleavage under acidic conditions, such as with trifluoroacetic acid (TFA).[13][14] This allows for selective deprotection without affecting other more robust protecting groups.

Caption: Workflow for amine protection using the DMB group.

Key Synthetic Applications

The DMB group's unique properties make it invaluable in several areas of synthesis:

-

Peptide Synthesis: Used to protect the side chains of amino acids like glutamine and asparagine.[15][16]

-

Natural Product Synthesis: Employed in the total synthesis of complex molecules such as the antibacterial nucleoside (-)-muraymycin D2.[9]

-

Heterocyclic Chemistry: Facilitates the synthesis of complex heterocyclic scaffolds, including 1,3-diazaoxindoles and 2,4,5-trisubstituted oxazoles.[11][14]

-

Medicinal Chemistry: Instrumental in synthesizing novel pharmaceutical agents, including potential anti-HIV-1 agents and compounds targeting neurological disorders.[1][9][11] It is also used in developing sulfamate-based drugs, where it protects the sulfamate nitrogen.[17]

Experimental Protocol: Acidic Deprotection of a DMB-Protected Amine

This protocol provides a generalized method for removing the DMB group using trifluoroacetic acid (TFA).[13]

Protocol 2: DMB Deprotection using TFA

-

Preparation: Dissolve the N-(2,4-dimethoxybenzyl) protected amine (1.0 equivalent) in dichloromethane (DCM) in a suitable round-bottom flask.

-

Cooling: Place the flask in an ice bath to cool the solution to 0 °C.

-

Acid Addition: Slowly add trifluoroacetic acid (TFA), typically 10-50% v/v, to the stirred solution. Causality: The acid protonates the DMB group, initiating the cleavage mechanism. The slow addition manages any potential exotherm.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution (CO₂) ceases. This neutralizes the excess TFA.

-

Workup: Transfer the mixture to a separatory funnel, extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine. The DMB cation byproduct is typically scavenged or removed during workup/purification.

Biological Activity and Research Applications

Beyond its role as a synthetic intermediate, this compound has been investigated for its own biological activities.

-

Enzyme Inhibition: Computational studies and experimental data suggest it acts as a substrate for glutathione reductase and a competitive inhibitor of dithioerythritol.[18] Molecular docking simulations indicate it binds to the active site of glutathione reductase with an affinity comparable to known inhibitors.[18]

-

Neuroscience Research: The core structure is utilized in studies of neurotransmitter systems, aiding in the development of compounds that target the central nervous system to potentially treat mood disorders and cognitive dysfunctions.[1][2]

Safety, Handling, and Regulatory Information

As with any chemical reagent, proper handling of this compound is essential. The compound is classified as an irritant.

Table 2: GHS Hazard and Precautionary Information

| Category | Statement Code | Description |

| Hazard | H315 | Causes skin irritation |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed | |

| P501 | Dispose of contents/container to an approved waste disposal plant |

Data sourced from GHS classifications provided to ECHA and by suppliers.[5][7]

Always consult the full Safety Data Sheet (SDS) from your supplier before handling this compound.[7][19] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[20] Work should be conducted in a well-ventilated area or a chemical fume hood.[7][20]

Analytical Characterization

Confirmation of the identity and purity of this compound is typically achieved through standard analytical techniques.

-

NMR Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure. Spectral data is publicly available for reference.[21][22]

-

Infrared (IR) Spectroscopy: IR spectra can confirm the presence of key functional groups.[5][23]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern.[21]

Conclusion

This compound is more than a simple chemical intermediate; it is a highly enabling tool for modern organic synthesis and drug discovery. Its value is rooted in the predictable and versatile reactivity imparted by its dimethoxy-substituted aromatic ring. This feature allows for its primary application as a robust, yet gently removable, amine protecting group, thereby facilitating the construction of complex molecular architectures. For researchers and developers, a thorough understanding of its properties, handling requirements, and reaction protocols is essential for leveraging its full synthetic potential.

References

-

PrepChem. (n.d.). Synthesis of 2,4-dimethoxybenzylamine. PrepChem.com. [Link]

-

Chem-Impex. (n.d.). This compound. Chem-Impex. [Link]

-

Chemsavers, Inc. (n.d.). This compound, 97%, Certified, 25g. Chemsavers, Inc. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

SLS. (n.d.). 2,4-Dimethoxybenzylamine, 98%. Scientific Laboratory Supplies. [Link]

-

Chem-Impex. (n.d.). 2,4-Dimethoxybenzylamine. Chem-Impex. [Link]

-

Periodica Polytechnica Chemical Engineering. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. [Link]

-

Royal Society of Chemistry. (2012). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry. [Link]

-

LookChem. (n.d.). Cas 20781-20-8, 2,4-Dimethoxybenzylamine. LookChem. [Link]

-

SpectraBase. (n.d.). This compound. Wiley. [Link]

-

PubMed. (1971). 2,4-dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis. National Library of Medicine. [Link]

-

ACS Publications. (1971). 2,4-Dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis. The Journal of Organic Chemistry. [Link]

-

PubChem. (n.d.). 2,4-Dimethoxybenzylamine. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). CN102311351A - Synthesis method of 2, 4-dimethoxybenzylamine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. prepchem.com [prepchem.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | C9H14ClNO2 | CID 3084343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. chemsavers.com [chemsavers.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. 2,4-Dimethoxybenzylamine | 20781-20-8 [chemicalbook.com]

- 11. Cas 20781-20-8,2,4-Dimethoxybenzylamine | lookchem [lookchem.com]

- 12. CN102311351A - Synthesis method of 2, 4-dimethoxybenzylamine - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pp.bme.hu [pp.bme.hu]

- 15. 2,4-dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. This compound | 20781-21-9 | FD37841 [biosynth.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. fishersci.com [fishersci.com]

- 21. This compound(20781-21-9) 1H NMR spectrum [chemicalbook.com]

- 22. spectrabase.com [spectrabase.com]

- 23. 2,4-Dimethoxybenzylamine | C9H13NO2 | CID 597250 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 2,4-Dimethoxybenzylamine Hydrochloride: More Than Just a Molecular Weight

Abstract

This technical guide provides an in-depth analysis of 2,4-Dimethoxybenzylamine hydrochloride (CAS No: 20781-21-9), a critical amine building block in modern pharmaceutical and organic synthesis. Moving beyond a simple statement of its molecular weight, this paper delves into the foundational physicochemical properties, synthetic pathways, and rigorous analytical characterization methods essential for its effective use in research and development. We present detailed, field-tested protocols for spectroscopic and spectrometric analysis, emphasizing the causality behind experimental choices to ensure self-validating and reproducible results. This guide is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile reagent.

Introduction

This compound is a substituted benzylamine that serves as a pivotal intermediate in the synthesis of a wide array of complex molecules.[1] Its structure, featuring a benzylamine core with two electron-donating methoxy groups at the 2 and 4 positions of the aromatic ring, imparts unique reactivity and solubility characteristics.[1] These properties have made it a valuable tool in medicinal chemistry for constructing novel compounds with potential therapeutic activities, including those targeting neurological disorders.[1] Furthermore, its utility extends to neuroscience research, organic synthesis, and analytical chemistry.[1] Understanding the precise molecular weight is the first step in a cascade of quality control and characterization experiments that underpin its successful application. This guide will establish that foundational knowledge and build upon it to provide a holistic view of the compound's scientific lifecycle.

Fundamental Physicochemical Properties

A precise understanding of a compound's properties is the bedrock of reproducible science. The molecular weight dictates stoichiometric calculations, while other physical constants inform reaction conditions, purification strategies, and storage protocols.

Chemical Identity and Molecular Weight

The molecular formula for this compound is C₉H₁₄ClNO₂.[2][3][4] The molecular weight is derived from the sum of the atomic weights of its constituent atoms (Carbon, Hydrogen, Chlorine, Nitrogen, and Oxygen).

The calculation is based on the molecular formula of the free base, C₉H₁₃NO₂, and the addition of one molecule of hydrochloric acid (HCl).

-

Free Base (C₉H₁₃NO₂) Molecular Weight: 167.21 g/mol .[5][6][7]

-

Hydrochloride Salt (C₉H₁₄ClNO₂): By adding the mass of HCl, the final molecular weight of the salt is 203.67 g/mol .[1][2][4] PubChem provides a computed value of 203.66 g/mol .[3]

This value is fundamental for all quantitative work, from weighing reagents for a synthesis to preparing solutions for biological assays.

Key Physicochemical Data

The following table summarizes the essential properties of this compound, compiled from authoritative sources.

| Property | Value | Source(s) |

| CAS Number | 20781-21-9 | [1][2][3][4] |

| Molecular Formula | C₉H₁₄ClNO₂ | [2][3][4] |

| Molecular Weight | 203.67 g/mol | [1][2][4] |

| IUPAC Name | (2,4-dimethoxyphenyl)methanamine;hydrochloride | [3] |

| Melting Point | 188-190 °C | [1] |

| Appearance | White to off-white crystalline powder | (General knowledge) |

| Purity | ≥97-98% | [1][2] |

| Storage | Store at room temperature | [1][2] |

Synthesis and Purification

This compound is typically synthesized from commercially available precursors. A common and efficient route involves the reductive amination of 2,4-dimethoxybenzaldehyde or the reduction of 2,4-dimethoxybenzonitrile.[5][8] The final step involves treatment with hydrochloric acid to form the stable, crystalline hydrochloride salt.

Causality Note: The conversion to a hydrochloride salt is a critical step for practicality. The free base, 2,4-dimethoxybenzylamine, is an air-sensitive liquid. The salt form offers superior stability, is easier to handle as a solid, and often has improved solubility in polar solvents used for reactions.

Generalized Synthetic Workflow

The synthesis can be visualized as a multi-step process, often starting from a commercially viable aldehyde or nitrile.

Caption: Generalized synthetic routes to 2,4-Dimethoxybenzylamine HCl.

Analytical Characterization & Quality Control

Confirming the identity, purity, and molecular weight of this compound is paramount. A multi-technique approach provides a self-validating system, where the results of each analysis corroborate the others.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the most direct technique for confirming molecular weight. For a molecule like this, which contains a basic nitrogen atom, Electrospray Ionization (ESI) in positive ion mode is the method of choice. The basic amine is readily protonated, forming a stable cation. We expect to see the mass of the free base plus a proton ([M+H]⁺).

Expected Result:

-

Free Base (M): C₉H₁₃NO₂ = 167.21 Da[6]

-

Expected Ion ([M+H]⁺): 167.21 + 1.007 = 168.22 Da

Protocol: Direct Infusion ESI-MS

-

Sample Preparation: Prepare a ~1 mg/mL stock solution of the hydrochloride salt in methanol. Dilute this solution 1:100 in 50:50 methanol:water with 0.1% formic acid.

-

Causality: Formic acid ensures an acidic environment, promoting protonation of the analyte for efficient ionization in positive mode.

-

-

Instrumentation: Set up an ESI-MS system (e.g., a single quadrupole or time-of-flight instrument).

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

MS Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 120-150 °C

-

Scan Range: m/z 50-500

-

-

Data Analysis: Acquire the spectrum and identify the base peak. The molecular ion [M+H]⁺ should be observed at m/z ≈ 168.2. Isotopic patterns should also be consistent with the C₉H₁₄NO₂⁺ formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While MS confirms the mass, ¹H NMR confirms the structure and connectivity of the atoms. It provides an atomic-level fingerprint of the molecule. For the hydrochloride salt, the amine protons are often broadened and may exchange with solvent, making DMSO-d₆ a preferred solvent over D₂O or CDCl₃ as it allows for the observation of N-H protons.

Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Acquisition:

-

Acquire at least 16 scans.

-

Reference the spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm).

-

-

Data Analysis & Expected Signals:

-

δ ~8.4 ppm (broad singlet, 3H): Protons on the ammonium group (-NH₃⁺). Broadness is due to quadrupolar coupling and exchange.

-

δ ~7.3 ppm (doublet, 1H): Aromatic proton at position 6.

-

δ ~6.6 ppm (doublet & singlet, 2H): Aromatic protons at positions 3 and 5.

-

δ ~3.9 ppm (singlet, 2H): Methylene protons (-CH₂-).

-

δ ~3.8 ppm (singlet, 3H) & ~3.75 ppm (singlet, 3H): Protons of the two distinct methoxy groups (-OCH₃).

-

Trustworthiness: The integration of these peaks should correspond to a 3:1:2:2:3:3 ratio, confirming the proton count of the structure.

-

Elemental Analysis

Expertise & Experience: Elemental analysis provides an experimental confirmation of the mass percentages of Carbon, Hydrogen, and Nitrogen in the pure compound. This classical technique is a powerful, independent verification of the molecular formula.

Protocol: CHN Analysis

-

Sample Preparation: Submit a high-purity, dried (e.g., under vacuum over P₂O₅) sample of ~2-3 mg for analysis.

-

Causality: The sample must be free of residual solvents (especially water and organic solvents) which would drastically alter the measured C, H, and N percentages.

-

-

Instrumentation: Use a commercial CHN analyzer which combusts the sample at high temperature and quantitatively measures the resulting CO₂, H₂O, and N₂ gases.

-

Data Analysis & Comparison:

-

Theoretical Calculation for C₉H₁₄ClNO₂ (MW: 203.67):

-

%C = (9 * 12.011) / 203.67 = 53.08%

-

%H = (14 * 1.008) / 203.67 = 6.93%

-

%N = (1 * 14.007) / 203.67 = 6.88%

-

-

Acceptance Criteria: The experimental values should be within ±0.4% of the theoretical values to confirm the elemental composition and purity.

-

Applications in Research and Development

The utility of this compound is primarily as a versatile building block.[1] Its applications include:

-

Pharmaceutical Synthesis: It serves as a key starting material or intermediate for creating more complex active pharmaceutical ingredients (APIs).[1] It has been used in the synthesis of anti-HIV-1 agents and antibacterial natural products.[5][8]

-

Organic Synthesis: The amine group provides a nucleophilic handle for a variety of reactions, while the dimethoxy-substituted ring can be further functionalized. It is used, for example, in the synthesis of substituted oxazoles.[8]

-

Neuroscience Research: It is employed in studies related to neurotransmitter systems.[1]

Safety and Handling

Proper handling is essential for laboratory safety.

-

GHS Hazard Statements: The hydrochloride salt is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Personal Protective Equipment (PPE): Always use a lab coat, safety glasses, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container at room temperature, away from incompatible materials like strong oxidizing agents.[1]

Conclusion

This compound is more than a substance with a molecular weight of 203.67 g/mol . It is a precisely defined chemical entity whose value in scientific research is unlocked through a thorough understanding of its properties, synthesis, and characterization. By employing a multi-faceted analytical approach combining Mass Spectrometry, NMR, and Elemental Analysis, researchers can ensure the identity and purity of their material, leading to reliable and reproducible outcomes in drug discovery and synthetic chemistry.

References

- Chem-Impex. (n.d.). This compound.

- ChemScene. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3084343, this compound.

- Santa Cruz Biotechnology. (n.d.). This compound.

- PrepChem.com. (n.d.). Synthesis of 2,4-dimethoxybenzylamine.

- ChemicalBook. (n.d.). This compound(20781-21-9) 1H NMR spectrum.

- LookChem. (n.d.). Cas 20781-20-8, 2,4-Dimethoxybenzylamine.

- SpectraBase. (n.d.). This compound [13C NMR].

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 597250, 2,4-Dimethoxybenzylamine.

- Tokyo Chemical Industry. (n.d.). 2,4-Dimethoxybenzylamine.

- Sigma-Aldrich. (n.d.). 2,4-Dimethoxybenzylamine 98%.

- ChemicalBook. (n.d.). 2,4-Dimethoxybenzylamine Chemical Properties, Uses, Production.

- Google Patents. (2012). CN102311351A - Synthesis method of 2, 4-dimethoxybenzylamine.

- Fisher Scientific. (n.d.). 2,4-Dimethoxybenzylamine, 98%.

- Biosynth. (n.d.). This compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C9H14ClNO2 | CID 3084343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Cas 20781-20-8,2,4-Dimethoxybenzylamine | lookchem [lookchem.com]

- 6. 2,4-Dimethoxybenzylamine | C9H13NO2 | CID 597250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4-ジメトキシベンジルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2,4-Dimethoxybenzylamine | 20781-20-8 [chemicalbook.com]

The Cornerstone of Complex Synthesis: An In-depth Technical Guide to 2,4-Dimethoxybenzylamine Hydrochloride

An authoritative guide for researchers, scientists, and drug development professionals on the structure, synthesis, and application of 2,4-Dimethoxybenzylamine Hydrochloride, a pivotal building block in modern medicinal chemistry.

Introduction: A Versatile Intermediate in Pharmaceutical Sciences

This compound is a versatile chemical compound that has garnered significant attention in pharmaceutical research and development. It serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules, making it an invaluable tool for medicinal chemists.[1] Its unique molecular architecture, featuring two electron-donating methoxy groups on the benzene ring, imparts favorable characteristics that enhance its reactivity and solubility, rendering it an ideal candidate for the construction of complex molecular frameworks.[1] Researchers have successfully employed this compound in the synthesis of novel therapeutic agents with promising biological activities, including anti-inflammatory, analgesic, and central nervous system modulating properties.[1] This guide provides a comprehensive overview of the core attributes of this compound, from its fundamental structure to its practical applications in drug discovery.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound consists of a benzylamine core substituted with two methoxy groups at the 2 and 4 positions of the benzene ring, and it is supplied as a hydrochloride salt. The IUPAC name for the parent compound is (2,4-dimethoxyphenyl)methanamine.[2][3] The hydrochloride salt enhances the compound's stability and water solubility, which are advantageous properties for its handling and use in various chemical reactions.

The presence of the two methoxy groups on the aromatic ring significantly influences the electronic properties of the molecule. As electron-donating groups, they increase the electron density of the benzene ring, making it more susceptible to electrophilic substitution and influencing the reactivity of the benzylic position. This electronic enrichment also affects the basicity of the amine group.

A summary of the key physicochemical properties of this compound is presented in the table below:

| Property | Value | Source |

| CAS Number | 20781-21-9 | [1][2] |

| Molecular Formula | C₉H₁₄ClNO₂ | [2] |

| Molecular Weight | 203.67 g/mol | [1][2] |

| Melting Point | 188-190 °C | [1] |

| Appearance | White to off-white crystalline solid | |

| Purity | ≥97% | [1] |

| IUPAC Name | (2,4-dimethoxyphenyl)methanamine;hydrochloride | [2] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 2,4-Dimethoxybenzylamine is a multi-step process that can be achieved through various routes. One common and efficient method involves the chloromethylation of m-dimethoxybenzene followed by amination. The final product is then converted to its hydrochloride salt. The following is a detailed experimental protocol adapted from established synthetic methodologies.[4]

Experimental Protocol

Step 1: Synthesis of 2,4-Dimethoxybenzyl Chloride

-

In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Charge the flask with m-dimethoxybenzene.

-

In the dropping funnel, prepare a solution of paraformaldehyde and concentrated hydrochloric acid.

-

Slowly add the acidic formaldehyde solution to the stirring m-dimethoxybenzene at room temperature.

-

After the addition is complete, gently heat the reaction mixture to 60-70°C for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench it by pouring it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,4-dimethoxybenzyl chloride.

Step 2: Synthesis of 2,4-Dimethoxybenzylamine

-

In a clean and dry round-bottom flask, dissolve the crude 2,4-dimethoxybenzyl chloride in a suitable solvent like ethanol.

-

Add a solution of hexamethylenetetramine (urotropine) in the same solvent to the flask.

-

Heat the reaction mixture to reflux and maintain it for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and add a solution of hydrochloric acid in ethanol.

-

Reflux the mixture again for a few hours to hydrolyze the intermediate quaternary ammonium salt.

-

After cooling, a precipitate of this compound may form. If not, concentrate the solution under reduced pressure.

-

To isolate the free amine, dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH of >10.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[5]

-

Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield 2,4-dimethoxybenzylamine as an oil.[5]

Step 3: Formation of this compound

-

Dissolve the purified 2,4-dimethoxybenzylamine oil in a suitable anhydrous solvent such as diethyl ether or isopropanol.

-

Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., ethereal HCl), while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure this compound.

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the different protons in the molecule. The aromatic protons typically appear as a set of multiplets in the aromatic region. The benzylic protons and the protons of the two methoxy groups give rise to distinct singlets. The protons of the ammonium group may appear as a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum further confirms the carbon framework of the molecule. The aromatic carbons, including those attached to the methoxy groups, resonate in the downfield region. The benzylic carbon and the carbons of the methoxy groups appear at characteristic chemical shifts in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that correspond to the functional groups present in the molecule. Key vibrational frequencies include N-H stretching vibrations from the ammonium group, C-H stretching from the aromatic ring and the CH₂ and CH₃ groups, C=C stretching from the aromatic ring, and C-O stretching from the methoxy groups.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a diverse range of pharmaceutical agents.[1] Its utility stems from its ability to participate in various chemical transformations, allowing for the introduction of the 2,4-dimethoxybenzyl moiety into larger, more complex molecules. This moiety can serve as a key pharmacophore or as a protecting group that can be cleaved under specific conditions.

Role as a Synthetic Intermediate

The amine functionality of 2,4-dimethoxybenzylamine allows for its use in a variety of coupling reactions, such as amide bond formation, reductive amination, and the synthesis of heterocyclic systems. Its applications include the synthesis of compounds targeting neurological disorders and those with potential anti-HIV-1 activity.[6]

One notable example of a drug candidate synthesized using a derivative of this class of compounds is pafuramidine . Pafuramidine is an experimental drug that has been investigated for the treatment of pneumocystis pneumonia and African sleeping sickness.[7][8] While the direct synthesis of pafuramidine may involve related dimethoxy-substituted precursors, the underlying synthetic strategies often rely on the reactivity and structural motifs provided by compounds like 2,4-dimethoxybenzylamine.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin, eye, and respiratory irritation.[2] It is important to consult the Safety Data Sheet (SDS) for comprehensive safety information before handling this compound. Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound stands as a testament to the importance of well-designed building blocks in the advancement of medicinal chemistry. Its unique structural features, particularly the electron-rich aromatic ring, provide a versatile platform for the synthesis of complex and biologically active molecules. For researchers and professionals in drug discovery and development, a thorough understanding of the properties, synthesis, and applications of this compound is essential for leveraging its full potential in the creation of next-generation therapeutics. The continued exploration of its synthetic utility will undoubtedly lead to the discovery of new and innovative medicines.

References

-

PrepChem. (n.d.). Synthesis of 2,4-dimethoxybenzylamine. Retrieved from [Link]

-

LookChem. (n.d.). Cas 20781-20-8, 2,4-Dimethoxybenzylamine. Retrieved from [Link]

- Google Patents. (n.d.). CN102311351A - Synthesis method of 2, 4-dimethoxybenzylamine.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Pafuramidine. Retrieved from [Link]

- El-Sayed, M. T., et al. (2018). Investigation of the effect of structure modification of furamidine on the DNA minor groove binding and antiprotozoal activity. European Journal of Medicinal Chemistry, 157, 1166-1178.

- Pohlig, G., et al. (2016). Efficacy, Safety, and Dose of Pafuramidine, a New Oral Drug for Treatment of First Stage Sleeping Sickness, in a Phase 2a Clinical Study and Phase 2b Randomized Clinical Studies. PLoS Neglected Tropical Diseases, 10(2), e0004362.

-

J&K Scientific LLC. (n.d.). 2,4-Dimethoxybenzylamine | 20781-20-8. Retrieved from [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Retrieved from [Link]

- Royal Society of Chemistry. (2021). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 11(38), 23563-23575.

-

PubChem. (n.d.). 2,4-Dimethoxybenzylamine. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H14ClNO2 | CID 3084343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Dimethoxybenzylamine | C9H13NO2 | CID 597250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102311351A - Synthesis method of 2, 4-dimethoxybenzylamine - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. Cas 20781-20-8,2,4-Dimethoxybenzylamine | lookchem [lookchem.com]

- 7. Pafuramidine - Wikipedia [en.wikipedia.org]

- 8. Efficacy, Safety, and Dose of Pafuramidine, a New Oral Drug for Treatment of First Stage Sleeping Sickness, in a Phase 2a Clinical Study and Phase 2b Randomized Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Senior Application Scientist's In-Depth Technical Guide to 2,4-Dimethoxybenzylamine Hydrochloride Safety

Introduction: The Role of 2,4-Dimethoxybenzylamine Hydrochloride in Modern Drug Discovery

In the intricate world of pharmaceutical research and drug development, this compound (DMBA-HCl) stands out as a critical building block. Its versatile chemical structure, featuring a benzylamine core with two methoxy groups, makes it an invaluable intermediate in the synthesis of a wide array of bioactive molecules.[1] Researchers leverage its properties to construct novel compounds with potential therapeutic applications, including anti-inflammatory, analgesic, and neurological agents.[1] This guide, intended for our colleagues—researchers, scientists, and drug development professionals—provides a comprehensive overview of the safety, handling, and emergency protocols associated with DMBA-HCl, moving beyond a simple recitation of data to offer field-proven insights into its safe and effective use.

Section 1: Hazard Identification and GHS Classification

A nuanced understanding of a compound's hazard profile is the bedrock of laboratory safety. For this compound, it is crucial to distinguish its classification from that of its free amine counterpart, 2,4-Dimethoxybenzylamine. This distinction is paramount as the hydrochloride salt form significantly alters the hazard profile.

This compound (CAS No. 20781-21-9) is classified under the Globally Harmonized System (GHS) as a substance that requires caution and awareness. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[2]

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning | GHS07 |

In stark contrast, the free amine, 2,4-Dimethoxybenzylamine (CAS No. 20781-20-8) , is classified as a corrosive substance, posing a much more severe immediate threat.[3]

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | Danger | GHS05 |

The hydrochloride salt form mitigates the corrosive nature of the free amine. This is a key consideration in experimental design and risk assessment, as the salt is generally a crystalline solid that is easier and safer to handle than the liquid, corrosive free amine.

Precautionary Statements for this compound:

-

Prevention: P261, P264, P271, P280[2]

-

Response: P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362+P364[2]

-

Storage: P403+P233, P405[2]

-

Disposal: P501[2]

Section 2: Physicochemical Properties

Understanding the physical and chemical properties of DMBA-HCl is fundamental to its safe handling, storage, and use in experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄ClNO₂ | [4][5] |

| Molecular Weight | 203.67 g/mol | [4][5] |

| Appearance | Light yellow to yellow crystalline solid | [6] |

| Melting Point | 188-190 °C | [7] |

| Solubility | Sparingly soluble in water | [8] |

| Storage Temperature | Room temperature | [4] |

Section 3: Safe Handling and Storage Protocols

The crystalline nature of this compound makes it a relatively stable and manageable compound in a laboratory setting. However, adherence to strict handling and storage protocols is non-negotiable to ensure the safety of personnel and the integrity of the research.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary principle of safe handling is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.

Experimental Workflow: Weighing and Dispensing of this compound

Caption: A step-by-step workflow for the safe weighing and dispensing of solid this compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Always wear safety glasses with side shields or chemical splash goggles.[9]

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are mandatory. Inspect gloves for any signs of degradation or perforation before use.[9]

-

Skin and Body Protection: A standard laboratory coat should be worn at all times. For larger quantities or when there is a risk of splashing, a chemically resistant apron is recommended.[10]

Storage Requirements:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[9]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9]

-

Liquid corrosives should be stored below eye level.[10]

Section 4: Emergency Procedures and First Aid

Preparedness is key to mitigating the consequences of any laboratory incident. All personnel handling this compound must be familiar with the following emergency procedures.

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

-

Skin Contact: Remove contaminated clothing and shoes. Immediately wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[11]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures:

For a small spill of solid this compound:

-

Evacuate: Alert personnel in the immediate area and restrict access.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Contain: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

-

Collect: Place the spilled material into a designated, labeled container for chemical waste disposal.

-

Clean: Clean the spill area with a damp cloth and decontaminate any equipment used.

-

Dispose: Dispose of all contaminated materials as hazardous waste.

Logical Relationship: Emergency Response Decision Tree

Caption: A decision tree for immediate actions following personal exposure to this compound.

Section 5: Stability and Reactivity

While generally stable under recommended storage conditions, understanding the potential reactivity of this compound is crucial for preventing hazardous situations.

-

Chemical Stability: Stable under normal temperatures and pressures.

-

Incompatible Materials: Avoid contact with strong oxidizing agents. Benzylamines, in general, can react exothermically with acids.

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Hazardous Polymerization: Will not occur.

Section 6: Toxicological and Ecological Information

Toxicological Profile:

Ecological Impact:

Detailed ecotoxicity data for this compound is limited. However, as an aromatic amine, it is important to consider the potential environmental impact. Aromatic amines, as a class of compounds, can be harmful to aquatic organisms.[1][12] Due to their solubility in water, they have the potential to contaminate groundwater.[13] Therefore, it is imperative to prevent the release of this compound into the environment.

Section 7: Disposal Considerations

Proper disposal of this compound and any associated contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

-

Waste Classification: This compound should be treated as hazardous chemical waste.

-

Disposal Method: Disposal should be carried out by a licensed professional waste disposal service.[11] The preferred method is incineration in a permitted hazardous waste incinerator.[12]

-

Containerization: Collect waste in a designated, properly labeled, and sealed container. As this is a halogenated amine, it should be segregated into the halogenated organic waste stream.[14][15]

-

Local Regulations: Always consult and adhere to local, state, and federal regulations regarding hazardous waste disposal.

Conclusion: A Commitment to Safety and Scientific Excellence

This compound is a valuable tool in the arsenal of the medicinal chemist and drug development professional. Its effective use is intrinsically linked to a deep and practical understanding of its safety profile. By moving beyond mere compliance and fostering a culture of informed caution, we can continue to push the boundaries of scientific discovery while ensuring the well-being of our researchers and the protection of our environment. This guide serves as a living document, to be integrated into laboratory-specific standard operating procedures and training programs, thereby upholding our collective commitment to safety and scientific integrity.

References

-

How to Handle Caustic and Corrosive Chemicals in a Laboratory - Science Equip. [Link]

-

10.7 Handling Procedures for Corrosive Materials - University of Waterloo. [Link]

-

Corrosive Materials | Office of Environmental Health and Safety - Princeton EHS. [Link]

-

The impact of aromatic amines on the environment: risks and damages - IMR Press. [Link]

-

Hidden dangers: aromatic amines and their impact on freshwater species - Taylor & Francis. [Link]

-

2,4-Dimethoxybenzylamine hcl (CAS 20781-21-9) Market Research Report 2025 - MarketPublishers. [Link]

-

Aromatic amines in the environment: ecotoxicological effects in vertebrates and invertebrates: a review - Bohrium. [Link]

-

Corrosives - Lab Safety - Grand Valley State University. [Link]

-

Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. [Link]

-

Working with Corrosives Guideline - KAUST Health & Safety. [Link]

-

This compound | C9H14ClNO2 | CID 3084343 - PubChem. [Link]

-

The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PubMed Central. [Link]

-

The impact of aromatic amines on the environment: risks and damages - PubMed. [Link]

-

Hazardous Waste Disposal Guide - Research Safety - Northwestern University. [Link]

-

Hazardous Materials Disposal Guide - Nipissing University. [Link]

-

hazardous waste segregation - University of Wisconsin-Stout. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. This compound | C9H14ClNO2 | CID 3084343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-二甲氧基苄胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hse.kaust.edu.sa [hse.kaust.edu.sa]

- 8. researchgate.net [researchgate.net]

- 9. scienceequip.com.au [scienceequip.com.au]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]

- 12. Aromatic amines in the environment: ecotoxicological effects in vertebrates and invertebrates: a review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 13. article.imrpress.com [article.imrpress.com]

- 14. ethz.ch [ethz.ch]

- 15. bucknell.edu [bucknell.edu]

Solubility of 2,4-Dimethoxybenzylamine hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility of 2,4-Dimethoxybenzylamine Hydrochloride in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

This compound is a pivotal chemical intermediate, widely recognized for its significant role in pharmaceutical research and organic synthesis.[1] It serves as a fundamental building block for a variety of bioactive molecules, including those targeting neurological disorders and possessing anti-inflammatory properties.[1] The hydrochloride salt form enhances the compound's stability and handling characteristics. However, its solubility profile in various organic solvents is a critical parameter that dictates its utility in synthetic chemistry, purification processes, and formulation development.

This technical guide provides a comprehensive analysis of the solubility of this compound. Moving beyond a simple data sheet, this document delves into the physicochemical principles governing its solubility, offers predictive insights based on solvent properties, and furnishes a robust experimental protocol for precise solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to predicting its solubility. This compound is an amine salt, a characteristic that dominates its interaction with various solvents.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄ClNO₂ | [2][3][4] |

| Molecular Weight | 203.67 g/mol | [1][2][3] |

| Melting Point | 188-190 °C | [1] |

| Appearance | White to off-white crystalline solid | Inferred from general chemical knowledge |

| Topological Polar Surface Area (TPSA) | 44.48 Ų | [3] |

| logP (Predicted) | 1.58 | [3] |

The key takeaway from these properties is the compound's ionic nature. As a hydrochloride salt, it exists as a charged species (an ammonium cation and a chloride anion) in its solid lattice and, more importantly, in solution. This ionic character suggests a strong preference for polar solvents capable of solvating these ions effectively.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] For an ionic salt like this compound, this principle implies that solubility will be highest in solvents that are highly polar and capable of strong intermolecular interactions.

High Solubility Range (Polar Protic Solvents)

Polar protic solvents, such as water, methanol, and ethanol, are anticipated to be excellent solvents for this compound. Their ability to engage in both hydrogen bonding and strong ion-dipole interactions allows for effective solvation of both the ammonium cation and the chloride anion.[6]

Moderate to Low Solubility Range (Polar Aprotic Solvents)

Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN) are polar but lack acidic protons for hydrogen bond donation. While their high dielectric constants can solvate the cation, the solvation of the chloride anion is less efficient compared to protic solvents. Therefore, moderate to low solubility is expected.

Insoluble Range (Nonpolar Solvents)

Nonpolar solvents such as hexane, toluene, and diethyl ether are poor candidates for dissolving this compound.[6] These solvents lack the polarity and hydrogen bonding capability required to overcome the strong electrostatic forces (lattice energy) of the ionic solid.[6][7]

Qualitative Solubility Summary

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong ion-dipole interactions and hydrogen bonding effectively solvate both cation and anion.[6] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | Capable of solvating the cation via dipole interactions, but less effective at solvating the chloride anion. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | Insufficient polarity to overcome the ionic lattice energy of the salt.[6][7] |

The Critical Influence of pH: Salt vs. Free Base

It is crucial to recognize that the solubility of this compound is intrinsically linked to the pH of the system. In the presence of a base, the hydrochloride salt is neutralized to its corresponding free base, 2,4-Dimethoxybenzylamine.

(CH₃O)₂C₆H₃CH₂NH₃⁺Cl⁻ + NaOH → (CH₃O)₂C₆H₃CH₂NH₂ + H₂O + NaCl

This transformation dramatically alters the solubility profile. The free amine is significantly less polar and no longer ionic, rendering it much more soluble in less polar organic solvents (like diethyl ether or ethyl acetate) and less soluble in water.[7][8] This relationship is a powerful tool in experimental work, often exploited during chemical extractions for product purification.[8]

Caption: pH-dependent solubility and phase preference.

Experimental Protocol for Quantitative Solubility Determination

While theoretical predictions are valuable, precise quantitative data requires rigorous experimental determination. The isothermal shake-flask method is a gold-standard technique for this purpose.[5][6]

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific, controlled temperature.

Materials

-

This compound (purity >98%)

-

Analytical grade organic solvents

-

Thermostatic shaker bath or incubator

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Preparation of Standard Curve: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. Analyze these standards using HPLC or UV-Vis to generate a calibration curve correlating signal (peak area or absorbance) with concentration.

-

Preparation of Saturated Solutions: Add an excess amount of the solid compound to a series of vials containing a known volume (e.g., 5.0 mL) of the selected solvent. "Excess" means enough solid is added so that undissolved material is clearly visible after equilibration.

-

Equilibration: Seal the vials tightly and place them in the thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24-72 hours) to ensure the solution reaches equilibrium. A preliminary time-course study can determine the minimum time required.[6]

-

Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature for 2-4 hours to allow the excess solid to settle. To ensure complete separation, centrifuge the vials at a moderate speed.[6]

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a pre-weighed vial to remove any microscopic particulates. Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the standard curve.

-

Quantification: Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) used for the standard curve.

-

Data Analysis: Using the calibration curve, determine the concentration of the diluted sample. Calculate the original solubility in the saturated solution by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility, and the results reported as mean ± standard deviation (e.g., in mg/mL or mol/L).

Caption: Workflow for isothermal solubility determination.

Conclusion

The solubility of this compound is governed primarily by its ionic character. It exhibits high solubility in polar protic solvents, limited solubility in polar aprotic media, and is practically insoluble in nonpolar organic solvents. This profile is critically dependent on pH, as conversion to the free base form inverts its solubility characteristics, favoring less polar solvents. For applications in synthesis, purification, and formulation, a quantitative understanding is paramount. The experimental protocol detailed herein provides a reliable framework for generating the precise data needed to optimize reaction conditions, streamline purification workflows, and accelerate drug development programs.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 20781-20-8, 2,4-Dimethoxybenzylamine. Retrieved from [Link]

- Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

SLS. (n.d.). 2,4-Dimethoxybenzylamine, 98% | 432725-25ML | SIGMA-ALDRICH. Retrieved from [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,4-dimethoxybenzylamine. Retrieved from [Link]

- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.

-

PubChem. (n.d.). 2,4-Dimethoxybenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H14ClNO2 | CID 3084343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. moorparkcollege.edu [moorparkcollege.edu]

- 8. prepchem.com [prepchem.com]

2,4-Dimethoxybenzylamine hydrochloride NMR spectrum analysis

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum Analysis of 2,4-Dimethoxybenzylamine Hydrochloride

Authored by: A Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique in modern chemistry, offering profound insights into the molecular structure of organic compounds. For researchers, scientists, and professionals in drug development, the ability to unambiguously determine the structure and purity of a molecule is paramount. This compound is a versatile chemical intermediate utilized in the synthesis of various bioactive molecules and pharmaceuticals, particularly those targeting neurological disorders and neurotransmitter systems.[1] Its structural integrity is critical to the success of these synthetic pathways.